

# physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name:	4-[(2-Cyanoethyl)methylamino]benzaldehyde
Cat. No.:	B1345214

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## Technical Guide: 4-[(2-Cyanoethyl)methylamino]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**, a versatile organic intermediate. Due to the limited availability of published experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive characterization. All data derived from analogous compounds are clearly indicated.

## Chemical and Physical Properties

**4-[(2-Cyanoethyl)methylamino]benzaldehyde**, with the CAS number 94-21-3, is a substituted aromatic aldehyde. Its core structure consists of a benzaldehyde molecule functionalized with a methylamino group at the para position, which is further substituted with a cyanoethyl group. This compound is primarily utilized as an intermediate in the synthesis of dyes and other organic molecules.<sup>[1]</sup>

## Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	188.23 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	94-21-3	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder (predicted)	<a href="#">[3]</a>
Melting Point	70-74 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	387.1 ± 27.0 °C (Predicted)	<a href="#">[6]</a>
Density	1.137 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[6]</a>
Solubility	Soluble in many organic solvents.	General knowledge

## Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is not readily available in the public domain. The following tables provide predicted spectral characteristics based on the analysis of its chemical structure and comparison with analogous compounds such as 4-(dimethylamino)benzaldehyde.

**Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>, 400 MHz)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~9.7	s	1H	Aldehydic proton (-CHO)
~7.7	d	2H	Aromatic protons (ortho to -CHO)
~6.7	d	2H	Aromatic protons (ortho to -N(CH <sub>3</sub> ) (CH <sub>2</sub> CH <sub>2</sub> CN))
~3.6	t	2H	Methylene protons (-N-CH <sub>2</sub> -CH <sub>2</sub> CN)
~3.1	s	3H	Methyl protons (-N-CH <sub>3</sub> )
~2.7	t	2H	Methylene protons (-N-CH <sub>2</sub> -CH <sub>2</sub> CN)

**Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~190	Aldehydic carbon (CHO)
~154	Aromatic carbon attached to nitrogen
~132	Aromatic carbons ortho to -CHO
~125	Aromatic carbon attached to -CHO
~118	Nitrile carbon (CN)
~111	Aromatic carbons ortho to -N(CH <sub>3</sub> )(CH <sub>2</sub> CH <sub>2</sub> CN))
~49	Methylene carbon (-N-CH <sub>2</sub> -CH <sub>2</sub> CN)
~39	Methyl carbon (-N-CH <sub>3</sub> )
~18	Methylene carbon (-N-CH <sub>2</sub> -CH <sub>2</sub> CN)

**Table 4: Predicted Key FT-IR Spectral Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Medium	C-H stretching (aliphatic)
~2250	Medium	C≡N stretching (nitrile)
~1680	Strong	C=O stretching (aromatic aldehyde)
~1600, ~1520	Strong	C=C stretching (aromatic ring)
~1360	Strong	C-N stretching (aromatic amine)

**Table 5: Predicted Mass Spectrometry Data**

m/z	Interpretation
188.23	[M] <sup>+</sup> (Molecular ion)
159	[M - CHO] <sup>+</sup>
148	[M - CH <sub>2</sub> CN] <sup>+</sup>
133	[M - CH <sub>2</sub> CH <sub>2</sub> CN] <sup>+</sup>

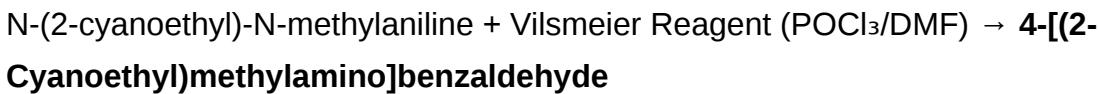
## Experimental Protocols

While a specific, detailed published synthesis protocol for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is not available, a plausible and widely used method for the formylation of electron-rich aromatic compounds like N-(2-cyanoethyl)-N-methylaniline is the Vilsmeier-Haack reaction.[\[7\]](#)

## Representative Synthesis via Vilsmeier-Haack Reaction

Disclaimer: This is a representative protocol based on established chemical principles and may require optimization.

Reaction Scheme:



Materials:

- N-(2-cyanoethyl)-N-methylaniline
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate (saturated aqueous solution)

- Ice

**Procedure:**

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
- Dissolve N-(2-cyanoethyl)-N-methylaniline in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
- Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate with stirring until the pH reaches 6-7.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

## Purification Protocol

A general method for the purification of N-substituted aminobenzaldehydes involves recrystallization.

**Materials:**

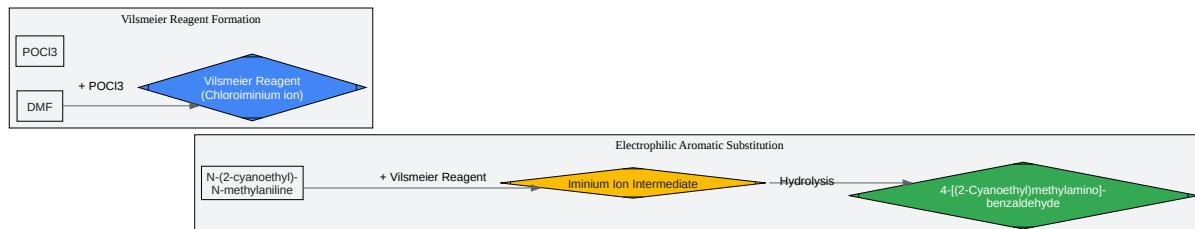
- Crude **4-[(2-Cyanoethyl)methylamino]benzaldehyde**
- Ethanol or a mixture of ethanol and water

**Procedure:**

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the product is highly soluble, add water dropwise until turbidity is observed.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

## Mandatory Visualizations

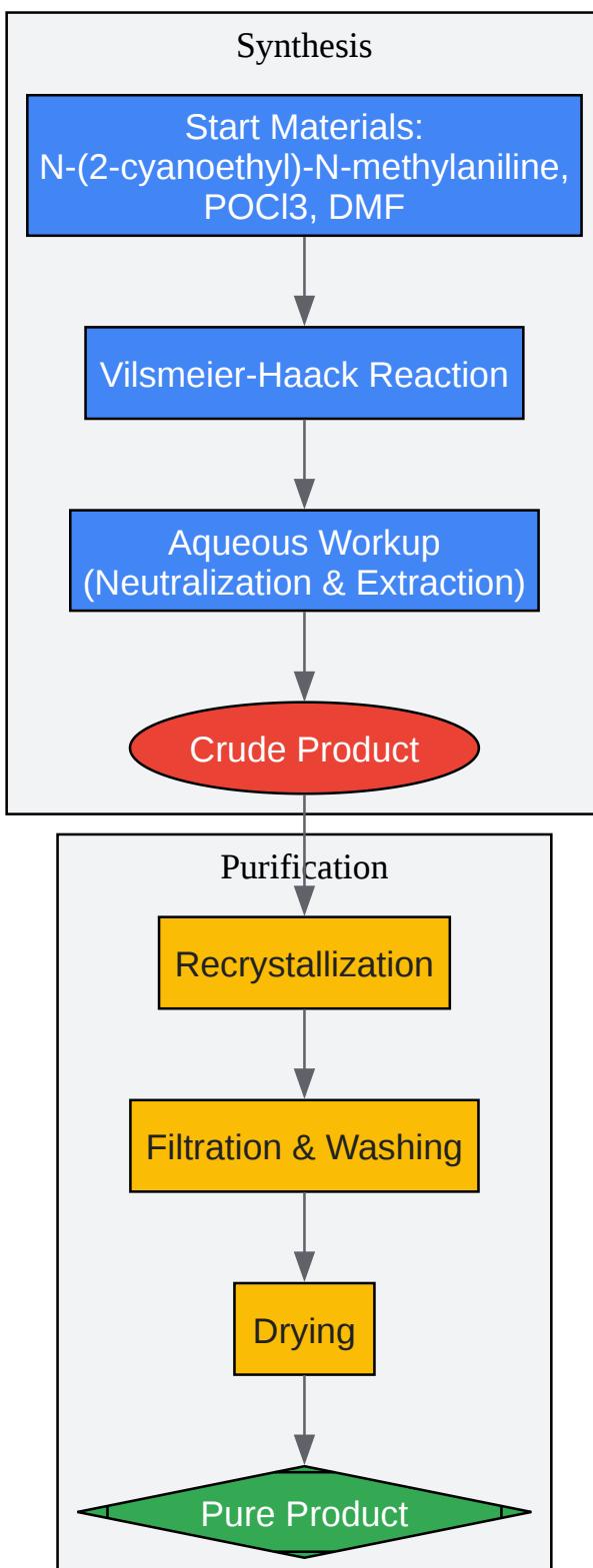
### Diagram 1: Vilsmeier-Haack Reaction Mechanism



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Caption: General mechanism of the Vilsmeier-Haack reaction.

## Diagram 2: Synthesis and Purification Workflow



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- To cite this document: BenchChem. [physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345214#physical-and-chemical-properties-of-4-2-cyanoethyl-methylamino-benzaldehyde>]

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